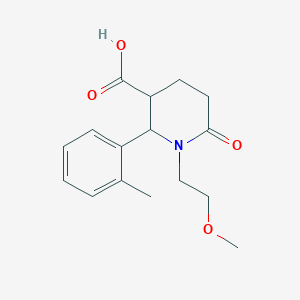

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid

Description

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 2-methoxyethyl group at position 1, an o-tolyl (ortho-methylphenyl) substituent at position 2, and a carboxylic acid at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-5-3-4-6-12(11)15-13(16(19)20)7-8-14(18)17(15)9-10-21-2/h3-6,13,15H,7-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKGGDSCSFXAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

A common approach to synthesize the piperidine-3-carboxylic acid core involves cyclization of β-keto esters via Dieckmann condensation or related intramolecular cyclization methods. For example, β-keto esters derived from methyl acetoacetate can be alkylated at the γ-position using strong bases (e.g., sodium hydride and n-butyllithium) and alkyl halides to introduce substituents at position 6, which can later be oxidized to the keto group.

- Key Reaction: Dieckmann cyclization of appropriately substituted β-keto esters to form piperidin-2,4-diones, which serve as precursors to the 6-oxo piperidine ring.

- Typical Conditions: Use of strong bases (NaH, n-BuLi) in THF at low temperature, followed by cyclization and decarboxylation steps.

Introduction of the 2-Methoxyethyl Group

The N-substitution at position 1 with a 2-methoxyethyl group is commonly achieved via nucleophilic substitution reactions. The piperidine nitrogen acts as a nucleophile and reacts with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions.

- Typical Conditions: Reaction of the piperidine intermediate with 2-methoxyethyl halide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.

- Yield Considerations: Reaction conditions are optimized to avoid over-alkylation and to maximize selectivity for mono-substitution.

Installation of the o-Tolyl Group at Position 2

The ortho-tolyl substituent at position 2 can be introduced via an arylation step, often through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) depending on the nature of the intermediate.

- Alternative Method: Direct use of o-tolyl-substituted β-keto esters or amino esters as starting materials to incorporate the o-tolyl group before cyclization.

- Optimization: Steric and electronic effects of the o-tolyl group require careful control of reaction conditions to ensure regioselectivity and high yield.

Oxidation to the 6-Oxo Group

The oxidation step converts the substituent at position 6 to a ketone (6-oxo). This is typically performed after ring formation and substitution steps.

- Common Oxidants: Potassium permanganate, chromium-based reagents, or milder oxidants such as Dess-Martin periodinane may be used depending on substrate sensitivity.

- Reaction Conditions: Controlled temperature and stoichiometry to avoid over-oxidation or decomposition of the molecule.

Carboxylation at Position 3

The carboxylic acid group at position 3 is introduced by hydrolysis of esters or direct carboxylation reactions.

- Hydrolysis: Ester intermediates (e.g., methyl or ethyl esters) are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Alternative Carboxylation: Use of carbon dioxide under basic conditions or coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide formation in related derivatives.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Piperidine ring formation | Dieckmann cyclization | β-Keto ester, NaH, n-BuLi, THF, reflux | 40-70 | Cyclization and decarboxylation to form piperidin-2,4-dione |

| N-Substitution | Nucleophilic substitution | 2-Methoxyethyl halide, K2CO3 or NaH, DMF/MeCN, RT | 60-90 | Control to avoid over-alkylation |

| Aryl group introduction | Cross-coupling or substitution | Pd-catalyst, o-tolyl halide or boronic acid, base | 50-85 | Regioselectivity important |

| Oxidation | Ketone formation | KMnO4, Dess-Martin periodinane, or Cr reagents | 70-90 | Mild conditions to preserve other functionalities |

| Hydrolysis/Carboxylation | Ester hydrolysis or coupling | Acid/base hydrolysis or EDC/HOBt coupling | 80-95 | Final step to yield carboxylic acid |

Research Findings and Optimization

- The bulkiness of substituents such as the o-tolyl group influences the cyclization yield and stereochemistry; bulkier groups can constrain bond rotation and facilitate cyclization.

- Use of Weiler dianion alkylation allows selective introduction of alkyl groups at position 6, which can be further oxidized to the ketone functionality.

- One-pot and solvent-free methods for related piperidine and pyridine derivatives have been developed to improve environmental and economic aspects, though specific application to this compound requires further adaptation.

- Catalysts and bases are chosen to balance reaction rate, selectivity, and yield, with palladium-catalyzed cross-coupling being preferred for aryl group introduction due to mild conditions and high yields.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carboxylic acid group can undergo hydrolysis to form different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Core

Table 1: Key Structural Differences Among Piperidine Derivatives

Key Observations :

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Key Observations :

Enzyme Inhibition Potential

- Fungal HDAC Inhibition : Compounds with methoxyethyl groups () demonstrated potent inhibition of histone deacetylases (HDACs), with IC50 values as low as 1 µM. The target compound’s methoxyethyl side chain may similarly engage in hydrophobic interactions with enzyme active sites .

- Antibacterial Activity : Piperidine-3-carboxylic acid derivatives with oxo groups (e.g., ) showed moderate activity against Gram-positive bacteria, suggesting the target compound’s 6-oxo group could enhance binding to bacterial targets .

Biological Activity

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid can be represented by the following SMILES notation: O=C1N(CCOC)CC(CC1)C(O)=O. The molecular formula is with a molecular weight of approximately 251.28 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, particularly glioblastoma cells. The mechanism involves mitochondrial disruption and activation of caspases, leading to programmed cell death .

- Neuroprotective Effects : There is evidence that compounds similar to 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Studies have shown that treatment with related compounds leads to increased levels of apoptotic markers in cancer cells. For instance, in glioblastoma U87 cells, the compound significantly elevated the percentage of apoptotic cells over time when treated with specific concentrations .

- Mitochondrial Dysfunction : The compound appears to affect mitochondrial function, as evidenced by alterations in mitochondrial mass and membrane potential in treated cells. This disruption is believed to play a crucial role in its pro-apoptotic activity .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, further contributing to their antitumor efficacy.

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives:

- Study on Glioblastoma Cells : A study demonstrated that a derivative induced apoptosis in U87 glioblastoma cells in a dose-dependent manner. The treatment led to significant increases in apoptotic cell populations after 24 hours of exposure .

- Neuroprotective Study : In another investigation focusing on neuroprotection, compounds similar to 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid were found to reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.